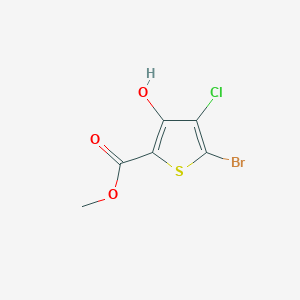
Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C6H4BrClO3S and a molecular weight of 271.509 g/mol . This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a thiophene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate typically involves the bromination and chlorination of methyl 3-hydroxythiophene-2-carboxylate. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the carboxylate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s halogen and hydroxyl groups enable it to form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Similar structure but lacks the chlorine atom.
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Contains two chlorine atoms instead of one bromine and one chlorine.
Methyl 3-hydroxythiophene-2-carboxylate: Lacks both bromine and chlorine atoms .
Uniqueness
Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. This dual halogenation enhances its utility as an intermediate in organic synthesis and its potential biological activities .
Propiedades
Fórmula molecular |
C6H4BrClO3S |
|---|---|
Peso molecular |
271.52 g/mol |
Nombre IUPAC |
methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C6H4BrClO3S/c1-11-6(10)4-3(9)2(8)5(7)12-4/h9H,1H3 |
Clave InChI |
UIVWWPINRAKDOC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(S1)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


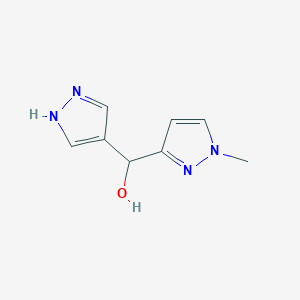
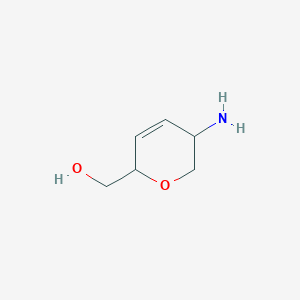
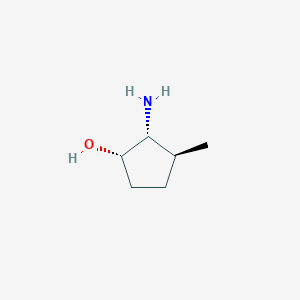
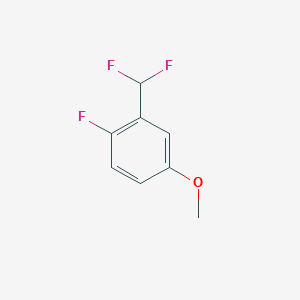
![2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
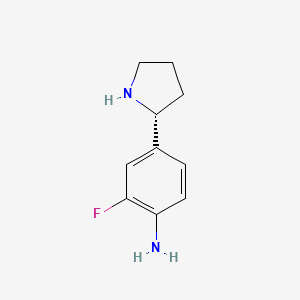
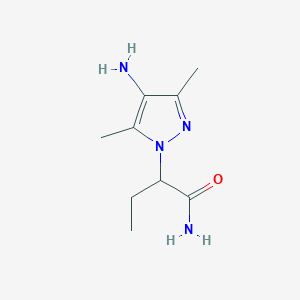
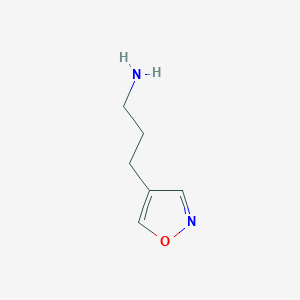
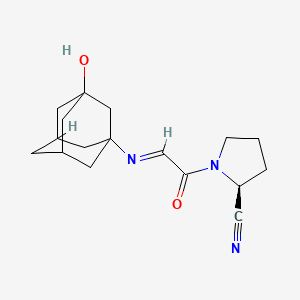
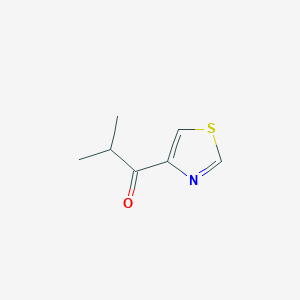

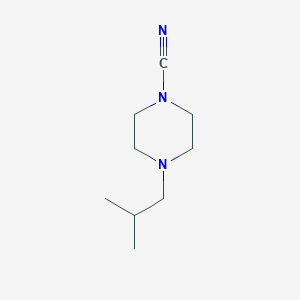
![1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B15276318.png)
